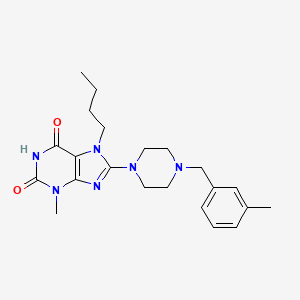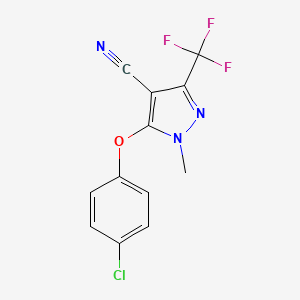
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (5-CPTM-TFM-P4C) is a synthetic compound that has been studied for its potential applications in biochemistry, physiology, and other scientific research fields. It is a pyrazole-based compound, which is a heterocyclic aromatic organic compound that contains a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. 5-CPTM-TFM-P4C is a versatile compound that has been used in various research studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, such as those investigated by Yadav et al. (2016), have shown significant potential as corrosion inhibitors for metals in acidic environments. The study focused on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The derivatives exhibited high inhibition efficiency, suggesting their utility in protecting metals from corrosion, which is crucial in industrial applications like oil and gas pipelines and water treatment facilities (Yadav et al., 2016).
Optical and Electronic Properties
Research on pyrazole derivatives has also extended to the exploration of their optical and electronic properties. For instance, Zedan et al. (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their potential in electronic and photovoltaic applications. Such compounds can be used in the development of new materials for electronic devices, including sensors and solar cells (Zedan et al., 2020).
Material Science and Nanotechnology
The study of the electronic properties of fluoropyrazolecarbonitrile derivatives, as well as their interaction with fullerene molecules, opens new avenues in material science and nanotechnology. This research can lead to the development of new materials with enhanced spectral properties, useful in various high-tech applications, including organic electronics and nanodevices (Research on Electronic Properties, 2022).
Synthesis and Biological Activity
Furthermore, pyrazole derivatives have been synthesized and studied for their biological activity and cytotoxicity, as demonstrated by Al-Adiwish et al. (2017). Such compounds hold promise in pharmaceutical research, particularly in the development of new therapeutic agents with potential antibacterial, antifungal, and anticancer activities (Al-Adiwish et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, “4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Wirkmechanismus
Target of Action
The primary target of 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . The resulting changes include prolonged synaptic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The affected pathway is the cholinergic system, specifically the synaptic transmission process . By inhibiting acetylcholinesterase, the compound disrupts the normal function of this pathway, leading to prolonged synaptic transmission . The downstream effects can include increased stimulation of muscles and glands, as well as potential impacts on learning and memory processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using computational tools . The compound is predicted to have good oral bioavailability, as indicated by its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties suggest that the compound can be well absorbed from the oral route and can reach its target sites effectively .
Result of Action
The molecular and cellular effects of the compound’s action include a dose-dependent anti-acetylcholinesterase activity . This activity can lead to increased concentrations of acetylcholine in the synaptic cleft, resulting in prolonged synaptic transmission . The compound’s action could potentially be beneficial for treating neurodegenerative disorders, given its remarkable anti-acetylcholinesterase activity .
Eigenschaften
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMCQHTRLMVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


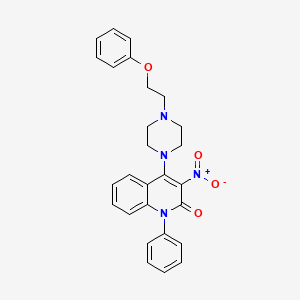
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)
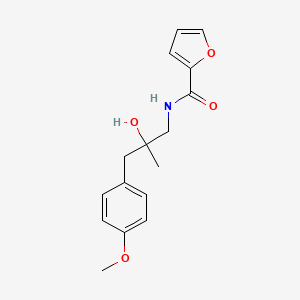
![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)
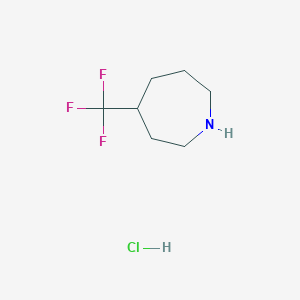
![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)
![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)
![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)
